5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and an amine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Triazole Ring: The pyridine ring is functionalized to introduce the triazole moiety. This can be achieved through cyclization reactions involving hydrazine and a suitable carboxylic acid derivative.
Methylation: The triazole ring is then methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: Finally, the amine group is introduced at the 8-position through nitration followed by reduction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The triazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or chlorine, while nucleophilic substitutions may involve alkylating agents.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Primary, secondary, or tertiary amines, amides.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, and modulation of signaling pathways.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar but features a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring fused to the triazole ring.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound has a pyrimidinol group instead of an amine group.
Uniqueness: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the 5-position and amine group at the 8-position contribute to its distinct properties compared to other triazolo compounds.
Does this cover everything you were looking for?
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3 |
InChI Key |
AXMJOKNITVLFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.